4-Bromohexane-2,3-dione
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Overview
Description
Mechanism of Action
Mode of Action
For instance, they can undergo dehydrohalogenation to form alkenes . This reaction involves the loss of a hydrogen halide molecule from the haloalkane, resulting in the formation of a double bond .
Biochemical Pathways
Brominated compounds can participate in reactions such as the suzuki-miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst .
Preparation Methods
The synthesis of 4-Bromohexane-2,3-dione can be achieved through multiple synthetic routes. One common method involves the bromination of hexane-2,3-dione using bromine in the presence of a catalyst . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Bromohexane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromohexane-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
4-Bromohexane-2,3-dione can be compared with other similar compounds, such as:
4-Chlorohexane-2,3-dione: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorohexane-2,3-dione: Contains a fluorine atom, offering different reactivity and properties.
4-Iodohexane-2,3-dione: Features an iodine atom, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
4-bromohexane-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFNDTWTLPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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